methyl 4-methyl-1H-indazole-3-carboxylate
Overview
Description
Methyl 4-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It’s known that indazole derivatives can inhibit cell growth, as seen in some cancer cell lines . This inhibition could be due to the interaction of the compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to inflammation, microbial growth, viral replication, cancer cell proliferation, glucose metabolism, protozoal infection, and blood pressure regulation .
Result of Action
Some indazole derivatives have been reported to inhibit cell growth in certain cancer cell lines . This suggests that the compound may have cytotoxic effects, potentially leading to cell death.
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to inhibit kinase enzymes , which play crucial roles in cellular signaling pathways. The nature of these interactions is complex and depends on the specific structure of the indazole derivative.
Cellular Effects
Indazole derivatives have been reported to have antiproliferative activity, inhibiting cell growth of many neoplastic cell lines . They can cause a block in the G0–G1 phase of the cell cycle , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives are known to bind effectively with the hinge region of tyrosine kinase , which could lead to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors , which could affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Methyl 4-methyl-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Similar in structure but lacks the methyl group at the 4-position.
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: Contains a fluorobenzyl group instead of a methyl group at the 4-position.
Uniqueness
Methyl 4-methyl-1H-indazole-3-carboxylate is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
methyl 4-methyl-1H-indazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRFHWXHFSUPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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